trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester: is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a white crystalline solid with a faint ammonia odor . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of trans-4-hydroxy-1-methylcyclohexanol with tert-butyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for investigating the metabolism and pharmacokinetics of carbamate esters .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- trans-4-(Boc-amino)-4-Methylcyclohexanol
- tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (1R, 4R)-4-hydroxy-1-methylcyclohexyl)carbamate
- tert-butyl trans-N-(4-hydroxy-1-methyl-cyclohexyl)carbamate
Uniqueness: trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the presence of both hydroxymethyl and carbamate ester groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDOANMTCGSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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